molecular formula C21H31N3O7S B14653973 N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine CAS No. 47710-78-1

N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine

Cat. No.: B14653973
CAS No.: 47710-78-1
M. Wt: 469.6 g/mol
InChI Key: DIMZBANHWJFXDX-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The Boc group is a common protecting group for amines in organic synthesis, providing protection during various chemical reactions and ensuring the integrity of the amino acid sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine form of the peptide.

    Oxidation: Oxidation of methionine results in methionine sulfoxide or methionine sulfone.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine primarily involves its role as a protected peptide intermediate. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The methionine residue can undergo oxidation, which may influence the peptide’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

47710-78-1

Molecular Formula

C21H31N3O7S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C21H31N3O7S/c1-21(2,3)31-20(30)24-16(11-13-5-7-14(25)8-6-13)19(29)23-15(9-10-32-4)18(28)22-12-17(26)27/h5-8,15-16,25H,9-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,30)(H,26,27)/t15-,16-/m0/s1

InChI Key

DIMZBANHWJFXDX-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)O

Origin of Product

United States

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